Chemical and physical properties of 1-(5-Bromo-2-fluorophenyl)propan-1-amine
Chemical and physical properties of 1-(5-Bromo-2-fluorophenyl)propan-1-amine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, a proposed synthetic pathway, and safety and handling protocols for 1-(5-Bromo-2-fluorophenyl)propan-1-amine. Given the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from structurally related molecules and foundational chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The CAS Number for the (S)-enantiomer of this compound is 1213069-17-0.[1]
Introduction
1-(5-Bromo-2-fluorophenyl)propan-1-amine is a halogenated aromatic amine with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring a chiral center, a bromine substituent, and a fluorine atom on the phenyl ring, makes it an interesting candidate for the development of novel pharmaceuticals and agrochemicals. The presence of the bromo- and fluoro-moieties can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide aims to provide a detailed technical resource for professionals working with this and similar molecules.
Chemical and Physical Properties
| Property | Value (Estimated or from Analogs) | Source/Basis |
| Molecular Formula | C₉H₁₁BrFN | Calculated |
| Molecular Weight | 232.09 g/mol | Calculated |
| Physical Form | Likely a liquid at room temperature | Based on the ethanamine analog |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | General principle for similar organic amines |
| XLogP3 | 2.5 | Predicted for the 2-amine isomer[2] |
| Storage Temperature | 2-8°C, protected from light | Recommendation for the ethanamine analog |
Note: The data presented above should be used as a guideline. Experimental determination of these properties is highly recommended for any practical application.
Proposed Synthesis Pathway
A plausible synthetic route to 1-(5-Bromo-2-fluorophenyl)propan-1-amine involves the reductive amination of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 4-bromo-1-fluorobenzene.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 4-bromo-1-fluorobenzene.
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Cool the mixture in an ice bath (0-5°C).
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Slowly add propanoyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to yield 1-(5-bromo-2-fluorophenyl)propan-1-one.
Step 2: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-amine (Reductive Amination)
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Dissolve 1-(5-bromo-2-fluorophenyl)propan-1-one in a suitable solvent such as methanol.
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Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.
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To this mixture, add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions. The use of NaBH₃CN is advantageous as it is selective for the imine intermediate.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Once the reaction is complete, quench the reaction by the careful addition of water.
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Make the solution basic by adding an aqueous solution of sodium hydroxide.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude amine.
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Purify the final product by column chromatography on silica gel to yield 1-(5-bromo-2-fluorophenyl)propan-1-amine.
Spectroscopic Analysis (Expected)
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum of 1-(5-Bromo-2-fluorophenyl)propan-1-amine is expected to exhibit the following characteristic absorption bands:
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N-H Stretching: Two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.
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N-H Bending (Scissoring): A medium to strong band between 1650-1580 cm⁻¹.
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C-N Stretching: A band in the range of 1335-1250 cm⁻¹ for the aromatic C-N bond.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Bands in the 2960-2850 cm⁻¹ region.
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C-Br Stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.
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C-F Stretching: A strong band in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns will be influenced by both the bromine and fluorine substituents.
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Methine Proton (-CH(NH₂)-): A multiplet, likely a triplet or quartet depending on the coupling with the adjacent methylene protons, in the 3.5-4.5 ppm region.
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Methylene Protons (-CH₂-): A multiplet, likely a quintet or sextet, in the 1.5-2.0 ppm region.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.
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Methyl Protons (-CH₃): A triplet in the 0.8-1.2 ppm region.
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¹³C NMR:
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
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Methine Carbon (-CH(NH₂)-): A signal in the 50-60 ppm range.
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Methylene Carbon (-CH₂-): A signal in the 25-35 ppm range.
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Methyl Carbon (-CH₃): A signal in the 10-15 ppm range.
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Mass Spectrometry (MS)
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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The high-resolution mass spectrum should confirm the molecular formula C₉H₁₁BrFN.
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Common fragmentation patterns for benzylic amines include the loss of the ethyl group and cleavage alpha to the nitrogen atom.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(5-Bromo-2-fluorophenyl)propan-1-amine is not available, the safety precautions for structurally similar compounds should be followed.[3][4][5][6][7]
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Hazard Statements (Expected):
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical safety goggles and/or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.
-
-
Handling and Storage:
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First-Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[3]
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In case of skin contact: Wash off with soap and plenty of water.[3]
-
If inhaled: Move the person into fresh air.[3]
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If swallowed: Rinse mouth with water. Do NOT induce vomiting.[7]
-
In all cases of exposure, seek immediate medical attention.
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Conclusion
1-(5-Bromo-2-fluorophenyl)propan-1-amine is a compound of interest for which detailed experimental data is currently sparse. This guide has provided a comprehensive theoretical and extrapolated overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and essential safety and handling information based on data from analogous compounds and fundamental chemical principles. It is intended to serve as a valuable resource for researchers and developers, while emphasizing the need for experimental validation of the presented information.
References
-
NextSDS. (n.d.). 1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride - Chemical Substance Information. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(5-bromo-2-fluorophenyl)propan-2-amine. Retrieved from [Link]
Sources
- 1. 1213069-17-0|(S)-1-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-AMINE|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(5-bromo-2-fluorophenyl)propan-2-amine (C9H11BrFN) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. nextsds.com [nextsds.com]
- 5. broadpharm.com [broadpharm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
